

Application Notes and Protocols for Boc-His(Trt)-OH in Medicinal Chemistry

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Compound of Interest

Compound Name: *Boc-His(Trt)-OH*

Cat. No.: *B557146*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

α -tert-Butoxycarbonyl-N τ -trityl-L-histidine, commonly referred to as **Boc-His(Trt)-OH**, is a cornerstone building block in medicinal chemistry, particularly in the solid-phase peptide synthesis (SPPS) of therapeutic peptides.[1][2] The strategic use of the acid-labile tert-butoxycarbonyl (Boc) group for temporary α -amino protection and the bulky, acid-sensitive trityl (Trt) group for side-chain imidazole protection allows for the controlled and sequential assembly of amino acids into complex peptide structures.[1][2] This document provides detailed application notes and protocols for the effective use of **Boc-His(Trt)-OH** in drug development, focusing on quantitative data, experimental methodologies, and the challenges associated with its use.

Key Applications in Drug Development

Boc-His(Trt)-OH is an essential reagent for the synthesis of a wide range of peptide-based therapeutics where the unique properties of the histidine residue are critical for biological activity.[1] The imidazole side chain of histidine can act as a proton donor or acceptor at physiological pH, making it a frequent component of enzyme active sites and a key residue in receptor-ligand interactions.

Applications include the synthesis of:

- **Hormone Analogs:** Peptides such as LHRH (Luteinizing Hormone-Releasing Hormone) and somatostatin analogs, which are used in cancer therapy and for the treatment of hormonal disorders, often contain critical histidine residues.
- **Enzyme Inhibitors:** The development of inhibitors for enzymes like HIV protease often involves the synthesis of peptide or peptidomimetic structures where histidine plays a role in binding to the active site.[\[3\]](#)[\[4\]](#)
- **GPCR Ligands:** Peptides that target G-protein coupled receptors (GPCRs), a major class of drug targets, frequently utilize histidine for specific binding and signal transduction.[\[5\]](#)

Data Presentation: Performance in Peptide Synthesis

The selection of the appropriate protecting group for histidine is critical for the yield and purity of the final peptide. While **Boc-His(Trt)-OH** offers a streamlined workflow, it is associated with a significant risk of racemization during the coupling step.[\[1\]](#) The electron-donating nature of the trityl group can increase the basicity of the imidazole nitrogen, which may facilitate the abstraction of the α -proton of the activated amino acid, leading to loss of stereochemical integrity.[\[6\]](#)[\[7\]](#)

Quantitative data from studies on the analogous Fmoc-SPPS highlights the challenge of racemization with trityl protection, especially under elevated temperatures. While direct comparative data for Boc-SPPS is limited in publicly available literature, these findings provide valuable insights into the performance of the Trt protecting group.

Table 1: Comparison of D-Isomer Formation for Histidine During Peptide Synthesis*

Histidine Derivative	Coupling Conditions	% D-Isomer Formed (Racemization)
Fmoc-His(Trt)-OH	50°C, 10 min	6.8%
Fmoc-His(Boc)-OH	50°C, 10 min	0.18%
Fmoc-His(Trt)-OH	90°C, 2 min	>16%
Fmoc-His(Boc)-OH	90°C, 2 min	0.81%

*Data adapted from a study on Liraglutide synthesis using Fmoc chemistry, which demonstrates the propensity of the Trityl group for racemization compared to the Boc group for side-chain protection.[6]

Table 2: Comparison of Histidine Side-Chain Protecting Groups in Boc-SPPS

Parameter	Boc-His(Trt)-OH	Boc-His(DNP)-OH
Protection Orthogonality	Not orthogonal to final cleavage	Orthogonal to final cleavage
Deprotection Method	Acidolysis with TFA (concurrent with final cleavage)	Thiolysis (e.g., thiophenol in DMF)
Racemization Suppression	Prone to significant racemization	Highly effective suppression
Key Side Reactions	Generation of stable trityl cations requiring scavengers	Formation of colored byproducts

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for Incorporation of Boc-His(Trt)-OH

This protocol outlines the manual steps for a single coupling cycle in Boc-based solid-phase peptide synthesis.

Materials:

- Merrifield or PAM resin
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Isopropanol
- N,N-Diisopropylethylamine (DIEA)

- N,N-Dimethylformamide (DMF)
- **Boc-His(Trt)-OH**
- Coupling reagent (e.g., HBTU, DIC/HOBt)
- Kaiser test kit

Procedure:

- Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
- Boc Deprotection:
 - Treat the resin with 50% TFA in DCM for 5 minutes.
 - Drain and treat with 50% TFA in DCM for an additional 20 minutes.
 - Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
- Neutralization:
 - Neutralize the resin with 10% DIEA in DCM for 2 minutes. Repeat this step.
 - Wash the resin with DCM (3x).
- Coupling of **Boc-His(Trt)-OH**:
 - To minimize racemization, it is recommended to use a carbodiimide-based coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) with an additive such as 1-Hydroxybenzotriazole (HOBt).^[8] Avoid prolonged pre-activation times.
 - In a separate vessel, dissolve **Boc-His(Trt)-OH** (3 equivalents) and HOBt (3 equivalents) in DMF.
 - Add DIC (3 equivalents) to the amino acid solution and immediately add it to the resin.
 - Couple for 1-2 hours at room temperature.

- **Monitoring:** Monitor the coupling completion with a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
- **Washing:** Wash the resin with DMF (3x) and DCM (3x).
- **Repeat:** Continue with the general Boc-SPPS cycle for subsequent amino acids.

Protocol 2: Final Cleavage and Trt Deprotection

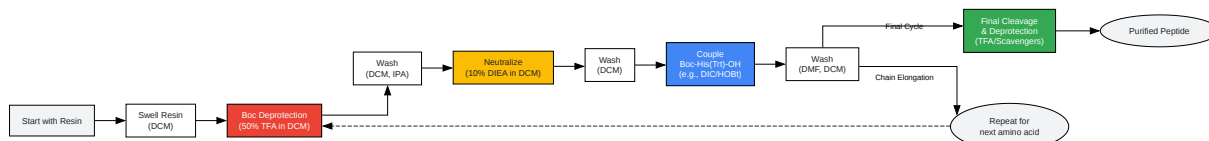
Materials:

- Peptide-resin
- Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether

Procedure:

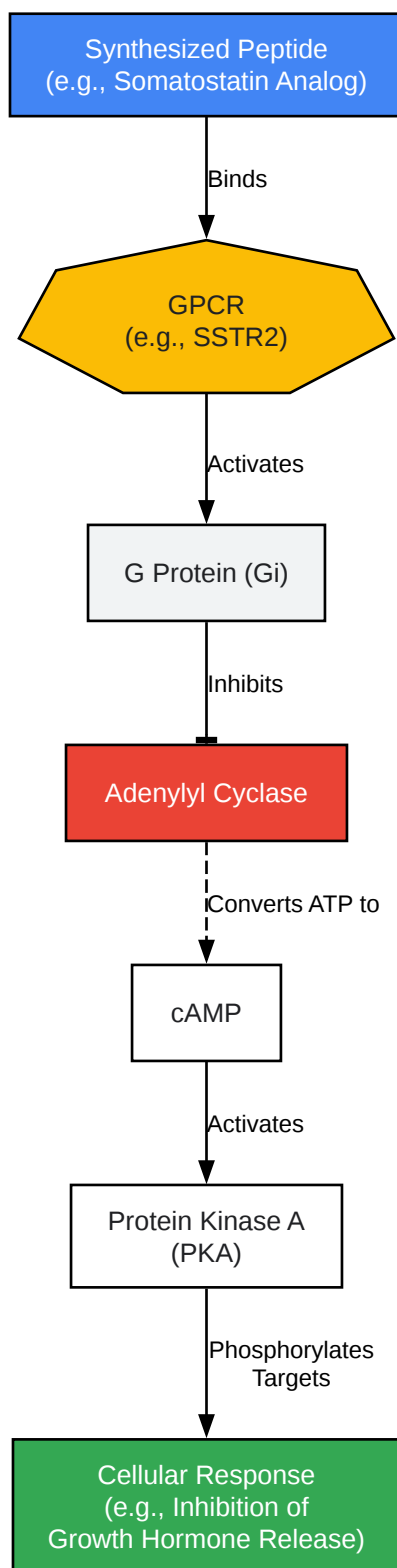
- **Preparation:** After the final N-terminal Boc deprotection, wash and dry the peptide-resin.
- **Cleavage:**
 - Prepare a cleavage cocktail containing efficient scavengers for the trityl cation, such as TIS.^[1]
 - Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The Trt group will be cleaved simultaneously with the peptide from the resin and other acid-labile side-chain protecting groups.
- **Precipitation and Washing:**
 - Filter the resin and collect the filtrate.
 - Precipitate the peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide.
 - Wash the peptide pellet with cold diethyl ether and dry under vacuum.

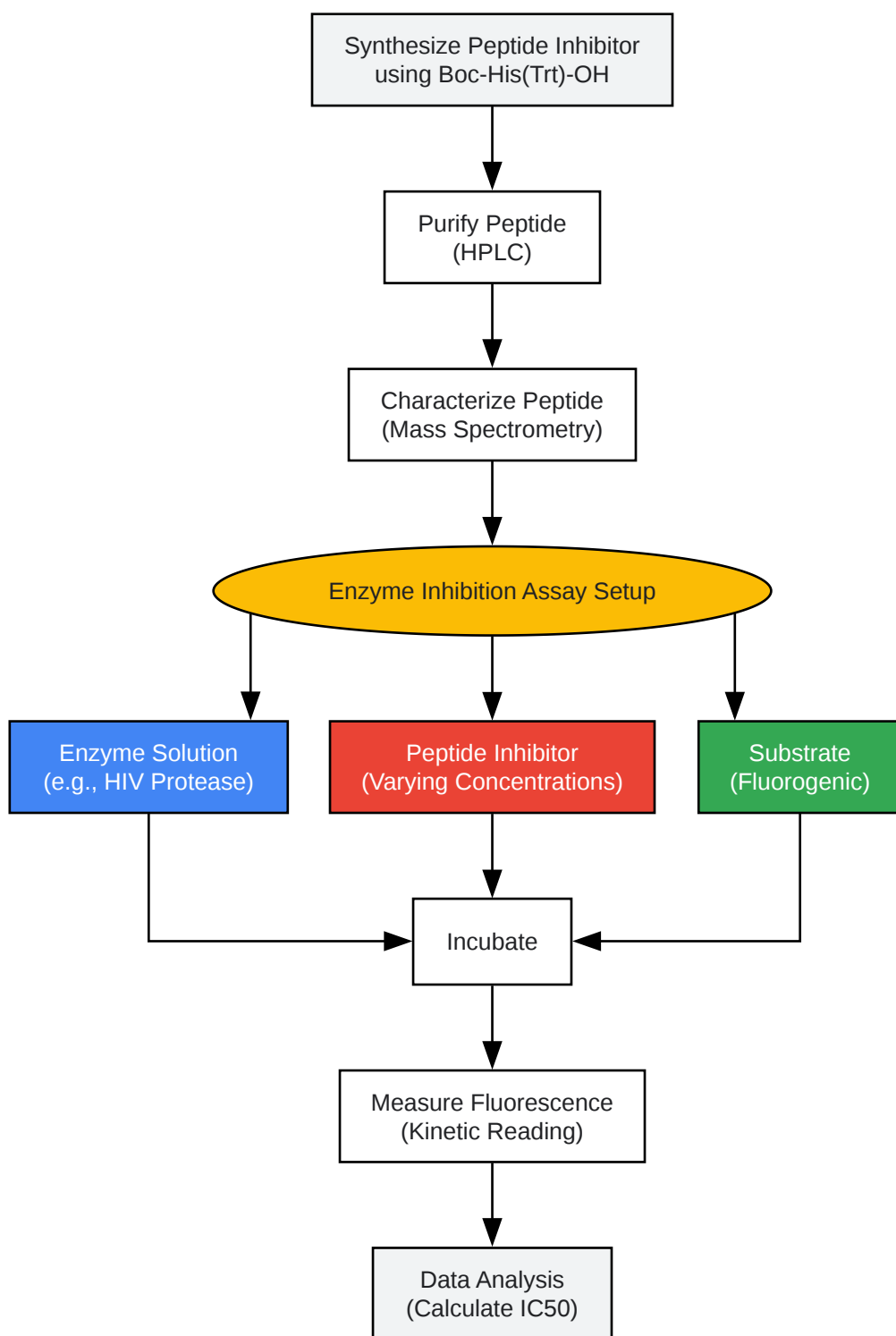
Mandatory Visualizations



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Caption: General workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).





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